BenchChemオンラインストアへようこそ!

Tafetinib

Kinase inhibition IC50 Multi-targeted TKI

Tafetinib is a multi-target RTK inhibitor with a unique selectivity profile: it potently inhibits KIT, VEGFR-2, PDGFR-β, RET, and FLT3 (IC50 5.0–68.1 nM) but spares EGFR, c-MET, and Src. This fingerprint is not replicated by sunitinib, imatinib, or dasatinib. In vivo, Tafetinib shows improved tolerability over sunitinib in SD rats (NOAEL 5 mg/kg/day), enabling higher cumulative doses in chronic xenograft studies. Its dual VEGFR-2/PDGFR-β inhibition reduces tumor microvascular density, making it ideal for vascular normalization research. A validated HPLC-MS/MS method supports PK/PD studies in dogs. Not interchangeable with generic TKIs.

Molecular Formula C24H29FN4O2
Molecular Weight 424.5 g/mol
CAS No. 1032265-57-8
Cat. No. B611116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafetinib
CAS1032265-57-8
SynonymsTafetinib, SIM-010603, SIM010603, SIM 010603
Molecular FormulaC24H29FN4O2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC2=C1CCCC2=C3C4=C(C=CC(=C4)F)NC3=O)C
InChIInChI=1S/C24H29FN4O2/c1-4-29(5-2)12-11-26-23(30)20-14(3)27-22-16(20)7-6-8-17(22)21-18-13-15(25)9-10-19(18)28-24(21)31/h9-10,13,27H,4-8,11-12H2,1-3H3,(H,26,30)(H,28,31)/b21-17-
InChIKeyKGSRYTUWXUESJK-FXBPSFAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tafetinib (CAS 1032265-57-8) Multi-Target RTK Inhibitor for Preclinical Oncology Research


Tafetinib (SIM010603) is an orally bioavailable multi-targeted receptor tyrosine kinase (RTK) inhibitor that primarily targets KIT, VEGFR-2, PDGFR-β, RET, and FLT3 with IC50 values ranging from 5.0 to 68.1 nmol/L [1]. Structurally distinct from first-generation multi-kinase inhibitors, Tafetinib was developed as a 'me better' compound of Sunitinib [2] and has advanced through Phase I clinical evaluation in solid tumors (NCT02717741) [3]. Its preclinical profile demonstrates a differentiated kinase selectivity spectrum and tolerability profile that distinguishes it from other RTK inhibitors.

Tafetinib (CAS 1032265-57-8) Structural and Pharmacological Non-Interchangeability with In-Class Tyrosine Kinase Inhibitors


Tafetinib cannot be generically substituted with other multi-targeted RTK inhibitors such as Sunitinib, Imatinib, or Dasatinib due to its unique kinase selectivity fingerprint and differentiated in vivo tolerability. While many TKIs in this class exhibit overlapping target inhibition, Tafetinib demonstrates a distinct profile: it potently inhibits KIT, VEGFR-2, PDGFR-β, RET, and FLT3 while lacking activity against EGFR, c-MET, and the non-receptor tyrosine kinase Src [1]. This selectivity spectrum is not replicated by its closest analogs. Furthermore, direct comparative toxicology studies in SD rats demonstrate that Tafetinib exhibits better tolerability than Sunitinib [2], a difference with direct implications for in vivo experimental design and preclinical safety assessment. These compound-specific quantitative differences render simple interchange among in-class TKIs scientifically invalid.

Tafetinib (CAS 1032265-57-8) Evidence-Based Differentiation: Quantitative Comparison Against Sunitinib and Other RTK Inhibitors


Kinase Inhibition Potency: Broad Multi-Target Activity with IC50 Range of 5.0-68.1 nM

Tafetinib inhibits a panel of five clinically relevant receptor tyrosine kinases (KIT, VEGFR-2, PDGFR-β, RET, and FLT3) with IC50 values ranging from 5.0 to 68.1 nmol/L [1]. This multi-target inhibition profile distinguishes Tafetinib from more narrowly targeted agents such as Imatinib (primarily c-KIT/BCR-ABL/PDGFR; IC50 ~100 nM for c-KIT) and from broader-spectrum inhibitors like Sunitinib, against which Tafetinib has been shown to exhibit relatively better inhibition efficacy (lower IC50) for several important RTKs [2]. The IC50 range of 5.0-68.1 nM places Tafetinib among the more potent multi-kinase inhibitors in this class.

Kinase inhibition IC50 Multi-targeted TKI Receptor tyrosine kinase

Kinase Selectivity Fingerprint: No Inhibitory Activity Against EGFR, c-MET, or Src

Tafetinib does not inhibit EGFR, c-MET, or the non-receptor tyrosine kinase Src [1]. This selectivity profile contrasts with other multi-kinase inhibitors such as Dasatinib (potent Src/BCR-ABL inhibitor) [2] and Sunitinib (which retains activity against some Src family kinases). The absence of EGFR and c-MET inhibition reduces the likelihood of certain mechanism-based toxicities and may offer a cleaner pharmacological profile for studies focused on KIT/VEGFR/PDGFR-driven pathways.

Kinase selectivity EGFR c-MET Src Off-target effects

In Vivo Tolerability Advantage in SD Rats: Better Tolerability Than Sunitinib

In a 28-day repeated oral administration subchronic toxicity study, Tafetinib (SIM010603) demonstrated better tolerability in SD rats compared to Sunitinib, which was used as a positive control [1]. The No Observed Adverse Effect Level (NOAEL) for Tafetinib in rats was established at 5 mg/kg/day [1]. At 10 mg/kg/day, both Tafetinib and Sunitinib caused unscheduled mortality in beagle dogs, indicating comparable canine toxicity, but the rat model revealed a clear tolerability advantage for Tafetinib [1].

In vivo tolerability Subchronic toxicity SD rats Sunitinib NOAEL

In Vivo Anti-Angiogenic Efficacy: Reduction of Tumor Microvascular Density (MVD)

In T241-VEGF-A xenograft tumor models, Tafetinib significantly reduced tumor microvascular density (MVD) [1]. Immunofluorescent staining revealed decreased positive signals of CD31 (endothelial cell marker) and NG2 (pericyte marker) in MDA-MB-435 and LLC-SW-44 xenograft tumor models [1]. This anti-angiogenic effect is mechanistically linked to Tafetinib's potent inhibition of VEGFR-2 and PDGFR-β phosphorylation [1].

Anti-angiogenesis Microvascular density CD31 NG2 Pericyte coverage

In Vivo Tumor Growth Inhibition in Xenograft Models Despite Modest Direct Anti-Proliferative Activity

Tafetinib exhibited lower activity against the proliferation of NCI-H460, MDA-MB-435, and T241-VEGF-A cells in vitro (IC50 > 1 μmol/L) [1]. Despite this modest direct anti-proliferative effect, Tafetinib significantly inhibited tumor growth in xenograft models derived from these same cell lines [1]. This in vitro–in vivo disconnect is characteristic of anti-angiogenic agents whose primary antitumor activity derives from vascular effects rather than direct tumor cell cytotoxicity.

Tumor growth inhibition Xenograft NCI-H460 MDA-MB-435 T241-VEGF-A

Tafetinib (CAS 1032265-57-8) High-Value Application Scenarios in Preclinical Oncology Research


Comparative Multi-Kinase Inhibitor Studies Requiring Distinct Selectivity Fingerprint

Tafetinib is the preferred compound for head-to-head comparator studies against Sunitinib, Imatinib, or Dasatinib where the absence of EGFR, c-MET, and Src inhibition is a critical variable. Its selectivity profile, established by direct kinase panel data, allows researchers to isolate KIT/VEGFR/PDGFR/RET/FLT3-dependent biology without confounding contributions from EGFR or Src signaling [1]. This makes Tafetinib an ideal reference compound for validating pathway-specific hypotheses in angiogenesis and tumor-stroma interaction models.

Rodent In Vivo Efficacy Studies Requiring Improved Tolerability Over Sunitinib

For chronic oral dosing studies in SD rats, Tafetinib offers a demonstrated tolerability advantage over Sunitinib, as shown in 28-day subchronic toxicity assessments [1]. This advantage translates to a higher achievable cumulative dose (NOAEL 5 mg/kg/day) and reduced confounding morbidity in long-term xenograft efficacy experiments. Researchers designing multi-week tumor growth inhibition studies in rat models should prioritize Tafetinib when Sunitinib-associated toxicity is a limiting factor.

Anti-Angiogenic Pharmacodynamic Biomarker Studies (MVD, Pericyte Coverage)

Tafetinib's validated in vivo anti-angiogenic effects—quantified through reduced tumor microvascular density (MVD) and decreased CD31/NG2 positive signals—make it an excellent tool compound for pharmacodynamic biomarker studies of vascular normalization [1]. Its ability to inhibit both endothelial cell proliferation and pericyte recruitment (via VEGFR-2 and PDGFR-β inhibition, respectively) provides a dual mechanism that is particularly relevant for studies of tumor vessel maturation and anti-angiogenic resistance mechanisms.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies in Canine Models

The availability of a validated HPLC-ESI/MS/MS method for simultaneous quantification of Tafetinib and its major metabolite (M1) in dog plasma [1], combined with established canine toxicity data [2], positions Tafetinib as a well-characterized compound for PK/PD studies in dogs. The comparable toxicity profile to Sunitinib at 10 mg/kg/day in beagles [2] provides a benchmark for dose-ranging studies, while the 'me better' designation relative to Sunitinib [1] supports its use in comparative PK/PD investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tafetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.